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molecular formula C9H8Cl2O B8585410 3-Chloro-1-(3-chlorophenyl)propan-1-one CAS No. 898768-12-2

3-Chloro-1-(3-chlorophenyl)propan-1-one

Cat. No. B8585410
M. Wt: 203.06 g/mol
InChI Key: BPSAVYPGGCKFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901115B2

Procedure details

To a solution of zinc chloride (0.5 M in THF, 20.40 mL, 10.20 mmol) was added a solution of (3-chlorophenyl) magnesium bromide (0.5 M in THF, 20.00 mL, 10 mmol) and the mixture was stirred at ambient temperature for 20 min. Pd(PPh3)4 (578 mg, 0.500 mmol) was added to the above mixture and the reaction was then cooled to 0° C. A solution of 3-chloropropanoyl chloride (1.008 mL, 10.50 mmol) in THF (anhydrous) (10 mL) was added and the reaction was stirred at 0° C. for 2 h. After this time, the mixture was acidified with 3 N HCl and extracted with Et2O (3×). The combined organic layer was washed with saturated aqueous NaHCO3, brine, dried (Na2SO4), filtered and evaporated to an oil which was purified using silica gel chromatography to give the desired product (635 mg, 31%). MS (ESI) m/z: 202.9 (M+H)+.
Quantity
1.008 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3-chlorophenyl) magnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20.4 mL
Type
catalyst
Reaction Step Three
Quantity
578 mg
Type
catalyst
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([Mg]Br)[CH:5]=[CH:6][CH:7]=1.[Cl:10][CH2:11][CH2:12][C:13](Cl)=[O:14].Cl>C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:10][CH2:11][CH2:12][C:13]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)=[O:14] |f:4.5.6,^1:28,30,49,68|

Inputs

Step One
Name
Quantity
1.008 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
(3-chlorophenyl) magnesium bromide
Quantity
20 mL
Type
reactant
Smiles
ClC=1C=C(C=CC1)[Mg]Br
Name
Quantity
20.4 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
578 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction was stirred at 0° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCCC(=O)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 635 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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